molecular formula C8H12N2 B058008 quinuclidine-4-carbonitrile CAS No. 26458-78-6

quinuclidine-4-carbonitrile

Cat. No.: B058008
CAS No.: 26458-78-6
M. Wt: 136.19 g/mol
InChI Key: CEMKLAOKVLRABO-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-4-carbonitrile is an organic compound with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol . It is also known as 4-cyanoquinuclidine and is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural and chemical properties.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of quinuclidine with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors, such as the reaction of 4-chlorobutyronitrile with ammonia in the presence of a base . Industrial production often involves optimizing these methods to achieve higher yields and purity.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Muscarinic Receptor Modulation
Quinuclidine-4-carbonitrile derivatives have been identified as potent ligands for muscarinic M3 receptors, which play a crucial role in various physiological processes. These compounds have shown potential in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD), asthma, and gastrointestinal issues like irritable bowel syndrome (IBS) and peptic ulcers. A notable study demonstrated that these compounds exhibit a long-lasting effect on receptor activity, making them suitable for therapeutic applications in managing these conditions .

CNS Activity
Research indicates that quinuclidinium carbamates derived from this compound are promising candidates for central nervous system (CNS) active drugs, particularly for Alzheimer's disease. In silico studies have shown that several derivatives can cross the blood-brain barrier (BBB), which is critical for CNS drug development. The compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), with some exhibiting significant activity without notable toxicity .

Organic Synthesis

Catalytic Applications
this compound serves as a versatile building block in organic synthesis. It is utilized as a ligand in catalytic processes such as the OsO₄-catalyzed dihydroxylation of olefins. The compound's basicity and structural properties make it an effective catalyst in various organic reactions, including the synthesis of alkaloids and other complex molecules .

Synthesis of Quinine
The compound is also integral in the synthesis of quinine and its analogs, which are important for their antimalarial properties. The methodologies developed for synthesizing quinuclidine derivatives have expanded the scope of accessible compounds for pharmaceutical research .

Material Science

Polymer Chemistry
this compound has been explored as a catalyst in polymer synthesis. Its ability to facilitate reactions involving polymerization has implications for developing new materials with tailored properties. This application is particularly relevant in creating polymers with specific mechanical or thermal characteristics .

Case Studies

Study Focus Findings
Study on Muscarinic Receptors Examined the pharmacological activity of quinuclidine derivativesShowed efficacy in treating respiratory and gastrointestinal disorders
CNS Activity Evaluation Investigated quinuclidinium carbamates for Alzheimer's treatmentIdentified compounds capable of crossing the BBB and inhibiting AChE
Organic Synthesis Research Explored catalytic applications of quinuclidineEstablished its role as a ligand in dihydroxylation reactions

Mechanism of Action

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octane-4-carbonitrile can be compared with other similar compounds, such as:

The presence of the nitrile group in 1-Azabicyclo[2.2.2]octane-4-carbonitrile makes it unique and versatile for various applications.

Biological Activity

Quinuclidine-4-carbonitrile, a derivative of the bicyclic compound quinuclidine, has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological potential, and relevant case studies.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent .

Key Features of Mechanism:

  • Target Enzymes: AChE and BChE.
  • Mode of Action: Covalent binding to the active site of enzymes.
  • Biochemical Pathway: Cholinergic pathway modulation.
  • Pharmacokinetics: Ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for CNS disorders .

Central Nervous System (CNS) Activity

Research indicates that this compound and its derivatives demonstrate significant activity against AChE and BChE. In a study profiling various quinuclidine derivatives, it was found that they inhibited AChE and BChE in micromolar ranges, with inhibition constants ranging from Ki=0.26K_i=0.26 to 156.2μM156.2\,\mu M . The highest potency was observed in specific bisquaternary derivatives.

Table 1: Inhibition Potency of Quinuclidine Derivatives

CompoundAChE Inhibition Constant (KiK_i)BChE Inhibition Constant (KiK_i)
Compound 70.26 µM0.30 µM
Compound 14156.2 µM140 µM

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies have demonstrated that various quinuclidine derivatives exhibit potent activity against both gram-positive and gram-negative bacteria. For example, certain para- and meta-substituted quinuclidinium oximes showed minimum inhibitory concentrations (MICs) as low as 0.250.25 to 4.00μg/mL4.00\,\mu g/mL, outperforming conventional antibiotics like gentamicin against multidrug-resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 2: Antimicrobial Efficacy of Quinuclidine Derivatives

CompoundMIC Against Pseudomonas aeruginosaMIC Against Klebsiella pneumoniae
Oxime A0.25 µg/mL16 µg/mL
Oxime B1.00 µg/mL256 µg/mL

Case Studies

  • CNS Activity in Alzheimer's Models :
    A study highlighted the efficacy of quinuclidinium carbamates in models simulating Alzheimer's disease. The compounds exhibited a high degree of selectivity for AChE over BChE, suggesting potential therapeutic applications in cognitive enhancement .
  • Antimicrobial Efficacy :
    Another investigation focused on a series of quinuclidinium oximes, which demonstrated broad-spectrum antimicrobial activity. The compounds were non-toxic to human cell lines while effectively suppressing bacterial growth at sub-MIC levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for quinuclidine-4-carbonitrile, and how do their yields compare?

  • Methodological Answer : Two primary routes are documented:

  • Route 1: Synthesis from 1-(2-chloroethyl)-4-cyanopiperidine hydrochloride, achieving ~76% yield. Key steps include cyclization under basic conditions .
  • Route 2: Conversion of piperidine-4-carboxamide via dehydration or nitrile formation. Yield data for this route are less standardized, requiring optimization of catalysts (e.g., POCl₃ or PCl₅) and reaction temperatures .
    • Researchers should compare solvent systems, catalysts, and purification methods to improve reproducibility.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm the bicyclic structure and nitrile group position.
  • IR Spectroscopy : For identifying the C≡N stretch (~2240 cm⁻¹).
  • Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : To ensure purity and stoichiometric consistency .
    • Cross-referencing with synthetic intermediates (e.g., piperidine derivatives) is critical for structural validation.

Q. How should researchers design experiments to assess the compound's pharmacological activity?

  • Methodological Answer :

  • Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition) to determine IC₅₀/EC₅₀ values.
  • Control Groups : Include positive (known inhibitors) and negative (vehicle-only) controls.
  • Statistical Replication : Perform triplicate trials to account for biological variability .
  • Data Reporting : Use error bars (standard deviation) and statistical tests (t-tests, ANOVA) to validate significance .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states and electron density maps to predict nitrile group reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
  • Validation : Compare computational results with experimental kinetics (e.g., reaction rates under varying conditions) .

Q. What strategies resolve contradictory data in stability studies of this compound under acidic/basic conditions?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (pH, temperature) to isolate variables.
  • Degradation Product Analysis : Use LC-MS or GC-MS to identify decomposition pathways.
  • Error Source Identification : Assess instrument calibration, sample handling, and environmental factors (e.g., humidity) .

Q. How can researchers optimize reaction conditions to improve synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial designs.
  • Kinetic Monitoring : Track reaction progress via in-situ techniques (e.g., FTIR or HPLC).
  • Scale-Up Considerations : Evaluate solvent safety and purification feasibility for industrial relevance .

Q. Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting NMR data for this compound derivatives?

  • Methodological Answer :

  • Spectral Simulation : Use software (e.g., MestReNova) to predict splitting patterns and compare with observed data.
  • Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) that cause signal broadening.
  • Cross-Validation : Confirm assignments via 2D experiments (COSY, HSQC) .

Q. What protocols ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer :

  • Standard Operating Procedures (SOPs) : Document cell lines, incubation times, and buffer compositions.
  • Blind Testing : Mask sample identities to reduce bias during data collection.
  • External Validation : Collaborate with independent labs to verify results .

Q. Tables for Comparative Analysis

Synthetic Route Yield (%)Key ChallengesOptimization Strategies
1-(2-Chloroethyl)-4-cyanopiperidine76Cyclization efficiencyUse polar aprotic solvents (e.g., DMF)
Piperidine-4-carboxamideN/ANitrile formation selectivityOptimize dehydrating agents (e.g., POCl₃)
Spectroscopic Technique Diagnostic Peaks/FeaturesApplication in Characterization
¹H NMRδ 3.2–3.5 (bridghead protons)Confirms bicyclic structure
IR~2240 cm⁻¹ (C≡N stretch)Identifies nitrile functional group
MSm/z 136 (M⁺)Validates molecular weight

Properties

IUPAC Name

1-azabicyclo[2.2.2]octane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMKLAOKVLRABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181052
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26458-78-6
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quinuclidin-4-ylcarbonylchloride hydrochloride (Example 8, Step 4) (3.4 g 0.0016 moles) was dissolved in acetonitrile (150 ml) and treated with 35% ammonia solution (50 ml). The mixture was stirred for 18 hours at ambient temperature then concentrated to dryness in vacuo. 1 g of the residue was then treated with phosphoms oxychloride (8 ml) at reflux for 5 hours. The mixture was then concentrated in vacuo and the residue partitioned between saturated potassium carbonate and diethylether (4×50 ml). The combined organic extracts were dried (Na2SO4), filtered and concentrated. Column chromatography on silica gel elutin with 0-5% methanol/chloroform gave the title compound 0.34 g (75%); 1H NMR (CDCl3) 1.85 (6H t, J 10 Hz), 2.91 (6H, t, J 10 Hz).
Name
Quinuclidin-4-ylcarbonylchloride hydrochloride
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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